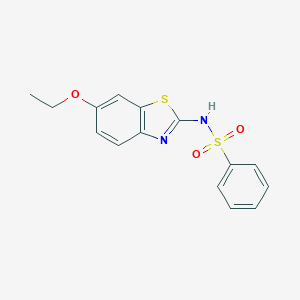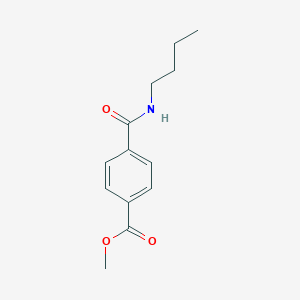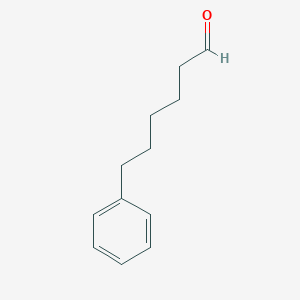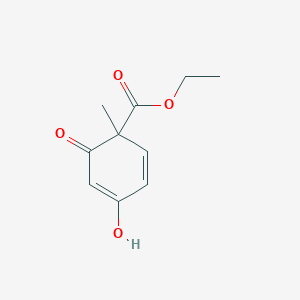
Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate, also known as EMCC, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. EMCC belongs to the family of cyclohexanone derivatives and has been found to possess interesting biochemical and physiological properties that make it a promising candidate for further investigation. In
作用機序
The mechanism of action of Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes and receptors. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators such as prostaglandins. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has also been found to modulate the activity of the N-methyl-D-aspartate receptor, a receptor involved in the regulation of synaptic plasticity and memory formation.
生化学的および生理学的効果
Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which can contribute to the development of various diseases. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies.
実験室実験の利点と制限
Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has several advantages for lab experiments, including its high yield and purity, its stability, and its ease of synthesis. However, Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate.
将来の方向性
There are several future directions for research on Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate, including the development of new drugs and therapies based on its biochemical and physiological properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of scientific research. Some possible future directions for research on Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate include the optimization of its synthesis method, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate is a promising compound with interesting biochemical and physiological properties that make it a promising candidate for further investigation in various fields of scientific research. The synthesis method of Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been optimized to improve its efficiency and reproducibility, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper.
合成法
Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate can be synthesized by the reaction of 4-hydroxycyclohexanone with methyl vinyl ketone in the presence of a base such as potassium carbonate. The resulting product is then esterified with ethanol to obtain Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate in high yield and purity. The synthesis of Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been optimized by various research groups to improve the efficiency and reproducibility of the reaction.
科学的研究の応用
Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor activities, making it a promising candidate for the development of new drugs and therapies. Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, lipoxygenase, and the N-methyl-D-aspartate receptor.
特性
CAS番号 |
199190-62-0 |
|---|---|
製品名 |
Ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate |
分子式 |
C10H12O4 |
分子量 |
196.2 g/mol |
IUPAC名 |
ethyl 4-hydroxy-1-methyl-6-oxocyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-3-14-9(13)10(2)5-4-7(11)6-8(10)12/h4-6,11H,3H2,1-2H3 |
InChIキー |
QVDTYXCLXITUJA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C=CC(=CC1=O)O)C |
正規SMILES |
CCOC(=O)C1(C=CC(=CC1=O)O)C |
同義語 |
2,4-Cyclohexadiene-1-carboxylicacid,4-hydroxy-1-methyl-6-oxo-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



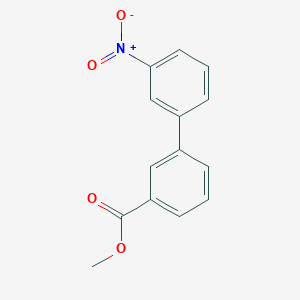
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
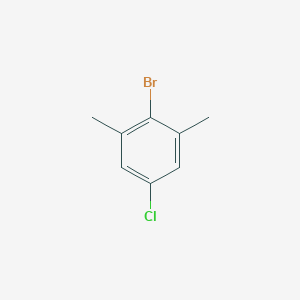
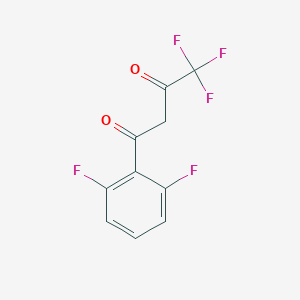



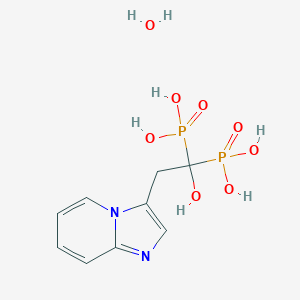
![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)
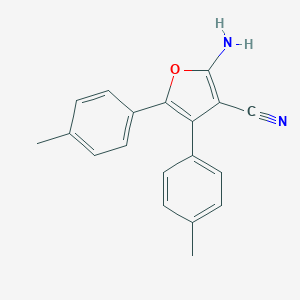
![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)
